molecular formula C14H21NO2 B2586409 N-[2-(4-tert-butylphenoxy)ethyl]acetamide CAS No. 883804-52-2

N-[2-(4-tert-butylphenoxy)ethyl]acetamide

Cat. No. B2586409
CAS RN: 883804-52-2
M. Wt: 235.327
InChI Key: KUBAPSPDWLBSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-tert-butylphenoxy)ethyl]acetamide” is a chemical compound with the linear formula C14H21NO2 . It has a molecular weight of 235.329 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H21NO2 . The average mass of this compound is 235.322 Da, and the monoisotopic mass is 235.157227 Da .

Scientific Research Applications

Chemoselective Synthesis Processes

Chemoselective acetylation of aminophenols to produce intermediates like N-(2-hydroxyphenyl)acetamide, crucial for synthesizing antimalarial drugs, employs Novozym 435 as a catalyst. This process explores different acyl donors, with vinyl acetate identified as the most efficient due to its irreversible reaction, highlighting a kinetically controlled synthesis. The study of various parameters such as acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature provides insights into optimizing the synthesis process (Magadum & Yadav, 2018).

Pharmacological Assessments

A series of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its analogs, were synthesized using the Leuckart synthetic pathway. These compounds were evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, with some showing activities comparable to standard drugs. This research underscores the potential of acetamide derivatives in developing new therapeutic agents (Rani et al., 2016).

Antimicrobial Evaluations

Novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide showcased significant antibacterial and antifungal activities. This study not only adds to the understanding of the structural basis for antimicrobial efficacy but also highlights the versatility of acetamide derivatives in designing new antimicrobial agents (Fuloria et al., 2009).

Safety and Hazards

Sigma-Aldrich provides “N-[2-(4-tert-butylphenoxy)ethyl]acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(16)15-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBAPSPDWLBSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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